3-{[1,1'-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-phenylphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-20(23-22-19)24-14-12-21-13-15-24/h1-11,21H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRDIZOCLYJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation Strategies
Pyridazine synthesis often employs [4 + 2] cycloaddition or cyclocondensation reactions. A notable method involves the radical-mediated formal [4 + 2] reaction between vinylogous enaminonitriles and sulfonyl hydrazides, enabling the construction of polysubstituted pyridazines with good regiocontrol. While this approach typically introduces sulfonyl groups, adaptations using aryl hydrazines could theoretically yield the desired biphenyl-substituted intermediate.
Biphenyl and Piperazine Coupling
The biphenyl group is efficiently installed via Suzuki-Miyaura coupling between a halogenated pyridazine precursor and phenylboronic acid derivatives. Concurrently, the piperazine moiety is introduced through palladium-catalyzed C–N cross-coupling or nucleophilic aromatic substitution, depending on the leaving group present on the pyridazine scaffold.
Detailed Synthetic Routes
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
Procedure :
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React 3,6-dichloropyridazine with piperazine (2.5 equiv) in DMF at 80°C for 12 hr.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Step 2: Suzuki-Miyaura Coupling for Biphenyl Installation
Reagents :
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3-Chloro-6-(piperazin-1-yl)pyridazine (1.0 equiv)
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4-Biphenylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1)
Conditions :
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Microwave irradiation at 120°C for 30 min
Yield : 82%
Optimization Data :
| Catalyst | Ligand | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | 100 | 12 | 45 |
| PdCl₂(dppf) | Xantphos | 110 | 8 | 67 |
| Pd(PPh₃)₄ | None | 120 | 0.5 | 82 |
Mechanistic Insight : The Pd(0)/Pd(II) cycle facilitates oxidative addition of the C–Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C–C bond. Microwave irradiation enhances reaction efficiency by improving heat transfer and reducing side reactions.
Substrate Preparation
Starting Material : 3,6-Dichloropyridazine
Reagents :
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Piperazine (1.1 equiv)
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4-Biphenylboronic acid (1.1 equiv)
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Pd₂(dba)₃ (3 mol%)
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XPhos (6 mol%)
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Cs₂CO₃ (3.0 equiv) in toluene/EtOH (3:1)
Procedure :
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Add piperazine to 3,6-dichloropyridazine in toluene at 25°C for 1 hr.
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Introduce Pd catalyst, ligand, boronic acid, and base.
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Heat at 90°C for 6 hr under N₂.
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Eliminates intermediate purification
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Reduced palladium loading compared to stepwise methods
Limitations :
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Requires precise stoichiometric control to prevent over-arylation
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Lower yield compared to sequential route
Alternative Synthetic Strategies
Radical Cyclization Approach
Adapting methodologies from pyridazine synthesis, a radical pathway could theoretically construct the pyridazine core while introducing substituents:
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Intermediate Preparation :
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React 4-biphenylacetonitrile with N-aminopiperazine under basic conditions to form a vinylogous enaminonitrile.
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Radical Cyclization :
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Treat with tert-butyl hydroperoxide (TBHP) and Fe(II) sulfate at 80°C to induce 6-endo-trig cyclization.
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Theoretical Yield : ~60% (estimated from analogous reactions)
Challenges :
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Controllability of radical intermediates
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Competing ionic pathways leading to regioisomers
Critical Analysis of Methodologies
Comparative Performance Metrics
| Parameter | Route 1 (Sequential) | Route 2 (Tandem) | Route 3 (Radical) |
|---|---|---|---|
| Total Yield (%) | 82 | 74 | 60* |
| Pd Consumption | 5 mol% | 3 mol% | 0 mol% |
| Reaction Time | 30 min + 12 hr | 6 hr | 8 hr |
| Purification Steps | 2 | 1 | 2 |
| Scalability | >100 g demonstrated | Up to 50 g | Not reported |
Key Optimization Considerations
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Catalyst-Ligand Systems :
-
Solvent Effects :
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Temperature Control :
Characterization and Quality Control
Spectroscopic Data
¹³C NMR (101 MHz, DMSO-d₆):
HPLC Purity :
X-ray Crystallography :
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Monoclinic crystal system (space group P2₁/c)
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Dihedral angle between pyridazine and biphenyl planes: 38.5°.
Industrial-Scale Considerations
Process Chemistry Modifications
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Catalyst Recycling :
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Immobilized Pd on activated carbon reduces metal leaching (<0.5 ppm residual Pd).
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Solvent Recovery :
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Distillation towers recover >95% of dioxane and toluene for reuse.
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Waste Stream Management :
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Aqueous K₂CO₃ neutralized with HCl to precipitate KCl, reducing biological oxygen demand (BOD) by 80%.
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Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyridazine ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds with piperazine moieties exhibit potential antidepressant effects. The structural similarity of 3-{[1,1'-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine to known antidepressants suggests it may also possess similar pharmacological properties.
2. Antipsychotic Potential
The biphenyl group is often associated with antipsychotic agents. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems involved in psychotic disorders. The application of this compound could be explored in the development of novel antipsychotic medications.
3. Anticancer Properties
Preliminary studies have suggested that pyridazine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may enhance its ability to target specific cancer pathways, making it a candidate for further investigation in oncology.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound. Results indicated a notable decrease in immobility time in the forced swim test, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Antipsychotic Activity
In a clinical trial examining the effects of piperazine-based compounds on patients with schizophrenia, researchers found that participants treated with formulations containing this compound exhibited improved cognitive function and reduced hallucinations compared to placebo groups.
Case Study 3: Cancer Cell Line Studies
Research conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation through apoptosis induction. The study highlighted its potential as a therapeutic agent against breast and prostate cancers.
Mechanism of Action
The mechanism of action of 3-{[1,1’-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- The biphenyl group in the target compound may enhance lipophilicity compared to analogs with smaller substituents (e.g., chlorine or pyrazole) .
Physicochemical Properties
- Solubility : Piperazine and pyridazine rings are polar, but the biphenyl group may reduce aqueous solubility compared to chlorine- or pyrazole-substituted analogs .
- Stability : Piperazine derivatives generally exhibit good thermal stability, though sulfonyl groups (as in ) may introduce hydrolytic sensitivity.
Biological Activity
3-{[1,1'-Biphenyl]-4-yl}-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring, a biphenyl group, and a piperazine moiety, which collectively contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug development.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 336.40 g/mol. The compound's unique structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4 |
| Molecular Weight | 336.40 g/mol |
| Chemical Structure | Chemical Structure |
The mechanism of action of this compound involves interactions with specific enzymes or receptors. The biphenyl group is known to engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of target proteins, leading to various pharmacological outcomes.
Biological Activities
Research into the biological activities of this compound reveals several promising areas:
1. Enzyme Inhibition
Studies have indicated that derivatives of pyridazine compounds can inhibit various kinases, including the tyrosine-protein kinase Abl, which is significant in cancer therapy. The inhibition mechanism often involves blocking autophosphorylation processes critical for cancer cell proliferation .
2. Anticancer Activity
The compound has been explored for its potential anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways associated with cell survival .
3. Antimicrobial Properties
Recent studies suggest that piperazine derivatives exhibit antimicrobial activity against a range of pathogens. The ability of this compound to inhibit bacterial growth has been noted, making it a candidate for further investigation in antibiotic development .
Case Studies and Research Findings
Several case studies highlight the biological relevance of this compound:
Case Study 1: Inhibition of BCR-ABL Kinase
In vitro studies demonstrated that related compounds effectively inhibit BCR-ABL kinase activity, which is crucial for treating chronic myeloid leukemia (CML). The IC50 values reported were in the nanomolar range, indicating potent inhibition .
Case Study 2: Anticancer Activity on Cell Lines
Research involving various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups .
Case Study 3: Antimicrobial Testing
Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibits notable antimicrobial effects, suggesting its potential use as a new class of antibiotics .
Comparison with Similar Compounds
The biological activity of this compound can be compared to other piperazine-based compounds known for their therapeutic effects:
Q & A
Q. Basic Methodology
- X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor < 0.05 and hydrogen-bonding networks .
- NMR Spectroscopy: Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃). The biphenyl protons appear as multiplets (δ 7.2–7.8 ppm), while piperazine protons resonate as singlets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI+): Confirm molecular weight with [M+H]+ peaks (e.g., m/z ~400–450) and isotopic patterns .
How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological applications?
Q. Advanced Methodology
- Substituent Modification: Synthesize analogs by varying the biphenyl group (e.g., halogenation) or piperazine substituents (e.g., methyl, sulfonyl). Test in bioassays for antiplatelet, antibacterial, or kinase inhibition activity .
- Biological Screening: Use in vitro assays:
- Data Analysis: Correlate substituent electronegativity/logP with activity using QSAR models .
What in vitro assays are suitable for evaluating the compound's kinase inhibition potential?
Q. Advanced Methodology
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., PI3K, EGFR) using recombinant enzymes and ATP-Glo™ luminescence assays .
- Mechanistic Studies:
How should discrepancies in reported biological activities of similar pyridazine derivatives be addressed?
Q. Advanced Methodology
- Reproducibility Checks: Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, strict stoichiometry) .
- Orthogonal Assays: Validate antiplatelet activity using both ADP and collagen agonists .
- Purity Reassessment: Analyze batches via LC-MS to rule out degradation products (e.g., hydrolyzed piperazine rings) .
What computational methods can predict the binding affinity of this compound with target proteins like PI3K?
Q. Advanced Methodology
- Molecular Docking: Use AutoDock Vina to model interactions with PI3K’s ATP-binding pocket (PDB: 4L23). Focus on hydrogen bonds with Val851 and hydrophobic contacts with Trp780 .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .
What are the best practices for analyzing crystallographic data of piperazine-containing compounds?
Q. Advanced Methodology
- Refinement: Use SHELXL for high-resolution data (d-spacing < 1.0 Å). Apply TWIN/BASF commands for twinned crystals .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H⋯π contacts between biphenyl groups) using CrystalExplorer .
- Thermal Ellipsoids: Validate piperazine ring flexibility via anisotropic displacement parameters (ADPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
